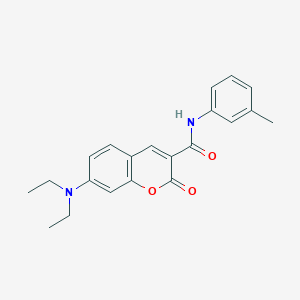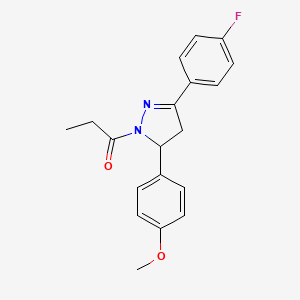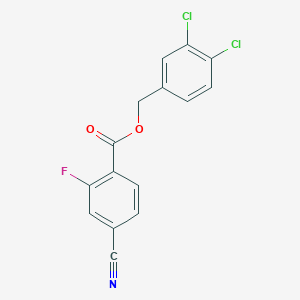
7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide works by binding to the active site of p300/CBP and preventing the acetylation of histones and non-histone proteins. This leads to changes in gene expression and cellular processes, including cell cycle arrest and apoptosis. 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and metastasis of cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory effects and to inhibit the replication of viruses such as HIV and hepatitis B.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for p300/CBP, which allows for targeted inhibition of these enzymes. Another advantage is its ability to inhibit the growth and metastasis of cancer cells, which makes it a promising therapeutic agent for cancer treatment. However, one limitation of using 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful consideration when using it in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment, including its efficacy in combination with other chemotherapy and radiation therapy drugs. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide and to identify potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied as an inhibitor of p300/CBP, which are HAT enzymes that play a critical role in regulating gene expression. It has been shown to inhibit the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular processes. 7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been used in various cancer cell lines to investigate its potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
7-(diethylamino)-N-(3-methylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(5-2)17-10-9-15-12-18(21(25)26-19(15)13-17)20(24)22-16-8-6-7-14(3)11-16/h6-13H,4-5H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZDWYQJLAYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136818.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136844.png)
![2-{[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4136848.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4136855.png)
![2-(1-adamantyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4136869.png)

![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)
![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)
